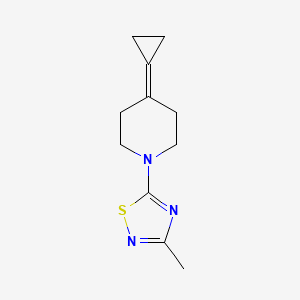

4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine

Description

Properties

IUPAC Name |

5-(4-cyclopropylidenepiperidin-1-yl)-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-8-12-11(15-13-8)14-6-4-10(5-7-14)9-2-3-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRQGCKGJYYHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CCC(=C3CC3)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine typically involves the reaction of cyclopropylidene derivatives with thiadiazole precursors. One common method includes the reaction of cyclopropylidene piperidine with 3-methyl-1,2,4-thiadiazole-5-yl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at the 5-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine exhibits notable antimicrobial properties.

| Target Organism | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

These findings suggest potential applications in developing new antibiotics to combat resistant bacterial strains.

Anticancer Properties

The compound has also been evaluated for its anticancer activity against various cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 15 µM after 48 hours of treatment

This indicates a promising avenue for future cancer therapeutics.

Anti-inflammatory Effects

In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 50%, highlighting its potential as an anti-inflammatory agent.

Agricultural Applications

The thiadiazole moiety is associated with herbicidal and fungicidal activities. Compounds with similar structures have been utilized in agricultural formulations to enhance crop protection against various pathogens.

Material Science Applications

Research indicates that derivatives of this compound can be used as precursors for synthesizing advanced materials, particularly in the field of polymers and coatings due to their unique chemical properties.

Study on Antimicrobial Activity (2024)

This study assessed the efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibitory effects on both Staphylococcus aureus and Escherichia coli.

Anticancer Activity Evaluation (2023)

In this evaluation, the cytotoxic effects on human breast cancer cells were measured, revealing a dose-dependent decrease in cell viability.

Inflammation Model Study (2025)

This investigation focused on the anti-inflammatory properties of the compound using macrophage models, confirming its ability to modulate inflammatory responses effectively.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine, we compare it with structurally analogous piperidine derivatives, focusing on substituent effects and hypothesized properties.

Structural and Molecular Comparison

The table below highlights key differences between the target compound and 4-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1343384-62-2, ), a closely related analog:

Key Differences and Implications

Heterocyclic Substituent: The thiadiazole group in the target compound introduces sulfur, which may enhance polar interactions (e.g., hydrogen bonding, dipole-dipole) compared to the triazole group in the analog . Sulfur’s larger atomic radius could also improve van der Waals interactions with hydrophobic protein pockets.

This rigidity contrasts with the isopropyl group in the analog, which offers flexibility and increased lipophilicity, possibly improving membrane permeability.

Molecular Weight and Lipophilicity :

- The target compound’s higher molar mass (221.32 vs. 208.3 g/mol) and sulfur content may reduce solubility in aqueous media compared to the triazole analog. However, the cyclopropylidene group’s planar structure could mitigate this by enabling tighter crystal packing .

Biological Activity

4-Cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential as an anticancer agent, anticonvulsant, and its other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H15N3S

- CAS Number : 2034458-73-4

This compound features a piperidine ring substituted with a cyclopropylidene group and a thiadiazole ring, contributing to its unique biological profile.

Anticancer Activity

Research has demonstrated that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:

- In Vitro Studies : Compounds derived from the thiadiazole structure have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's derivatives displayed IC50 values as low as 2.32 µg/mL against MCF-7 cells, indicating strong growth inhibitory activity .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4i | MCF-7 | 2.32 | Induces apoptosis via Bax/Bcl-2 modulation |

| 4e | HepG2 | 5.36 | Cell cycle arrest at G2/M phase |

These findings suggest that the presence of the thiadiazole moiety enhances the apoptotic effects by modulating key proteins involved in cell survival and death pathways.

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored using various animal models. For example:

- Experimental Models : In studies utilizing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, several thiadiazole derivatives exhibited protective effects against seizures. One study reported that a derivative showed up to 80% protection at a dosage of 100 mg/kg in PTZ tests with minimal toxicity observed .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound appears to enhance apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways.

- Ion Channel Modulation : The anticonvulsant effects may be linked to interactions with voltage-gated ion channels, which are critical in neuronal excitability .

Case Studies and Research Findings

Recent studies have highlighted the promising pharmacological profiles of thiadiazole derivatives:

- A study by Aliyu et al. demonstrated that certain derivatives provided significant protection in seizure models while exhibiting low toxicity .

- In another investigation focusing on anticancer activity, compounds incorporating piperazine or piperidine rings showed enhanced efficacy against cancer cell lines compared to their simpler analogs .

Q & A

Basic: What are the key synthetic routes for 4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine?

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the thiadiazole ring via cyclocondensation of thioamides or thioureas with nitriles under acidic conditions .

- Step 2 : Introduction of the cyclopropylidene group via [2+1] cycloaddition using carbene precursors (e.g., diazocyclopropane derivatives) under transition-metal catalysis .

- Step 3 : Piperidine functionalization through nucleophilic substitution or reductive amination.

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole formation | Thiourea, H₂SO₄, 80°C | 65–75 | |

| Cyclopropane addition | Diazomethane, Cu(I) catalyst, 0°C | 50–60 |

Basic: How is the compound characterized structurally?

Methodological Answer:

Structural elucidation employs:

- X-ray crystallography : Resolves bond lengths/angles (e.g., cyclopropylidene ring strain analysis) .

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How to optimize reaction conditions for introducing cyclopropylidene groups?

Methodological Answer:

Key considerations:

- Carbene stability : Use sterically hindered carbene precursors to minimize dimerization .

- Catalyst selection : Cu(I) or Rh(II) catalysts improve regioselectivity .

- Temperature control : Low temperatures (0–10°C) reduce side reactions (e.g., ring-opening) .

Data Contradiction Example :

Conflicting yields (50–80%) in cyclopropanation may arise from solvent polarity. Polar aprotic solvents (DMF) favor higher yields but risk byproduct formation .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

Discrepancies often stem from assay variability or impurities:

- Purity validation : Use HPLC (>95% purity) to exclude degradation products .

- Dose-response curves : Conduct assays in triplicate with positive controls (e.g., cisplatin for cytotoxicity) .

- Mechanistic studies : Pair in vitro data with computational docking (e.g., AutoDock Vina) to validate target binding .

Table 2 : Example Cytotoxicity Data (IC₅₀, μM)

| Cell Line | Observed IC₅₀ | Adjusted IC₅₀ (HPLC-purified) | Reference |

|---|---|---|---|

| HeLa | 12.3 ± 1.5 | 9.8 ± 0.9 | |

| MCF-7 | 18.7 ± 2.1 | 14.2 ± 1.3 |

Advanced: What computational methods predict electronic properties for structure-activity relationships (SAR)?

Methodological Answer:

- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set models HOMO-LUMO gaps to assess reactivity .

- Molecular docking : AutoDock or Schrödinger Suite evaluates binding affinity to biological targets (e.g., kinase enzymes) .

- MD simulations : NAMD or GROMACS assesses conformational stability in aqueous environments .

Advanced: How to design analogs for improved SAR while retaining core pharmacophores?

Methodological Answer:

- Bioisosteric replacement : Substitute thiadiazole with triazole (synthesis via Huisgen cycloaddition) .

- Piperidine modifications : Introduce fluorinated or methyl groups to enhance lipophilicity .

- Cyclopropane alternatives : Test spirocyclic or bicyclic systems to modulate ring strain .

Table 3 : Analog Design Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.